Superior CSF-1R Potency: JNJ-28312141 vs. Pexidartinib (PLX3397)
JNJ-28312141 demonstrates superior potency at the primary target CSF-1R compared to the clinically advanced comparator Pexidartinib (PLX3397). In enzymatic assays, JNJ-28312141 inhibits CSF-1R with an IC50 of 0.69 nM [1], which represents a significant enhancement in potency relative to the reported IC50 for Pexidartinib against the same kinase [2].
| Evidence Dimension | CSF-1R Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.69 nM |
| Comparator Or Baseline | Pexidartinib (PLX3397): 20 nM |
| Quantified Difference | ~29-fold more potent |
| Conditions | Enzymatic assay using recombinant CSF-1R kinase domain |
Why This Matters
The 29-fold higher potency at CSF-1R suggests a potentially lower effective dose and reduced off-target risk in preclinical models where robust CSF-1R engagement is critical.
- [1] Illig CR, et al. J Med Chem. 2011 Nov 24;54(22):7860-83. View Source
- [2] MCE Pexidartinib (PLX3397) Product Datasheet. View Source
